

8-Methoxymarmesin CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methoxymarmesin

Cat. No.: B15595808

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An In-Depth Technical Guide to 8-Methoxymarmesin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **8-Methoxymarmesin**, a naturally occurring furanocoumarin. It details the compound's core physicochemical properties, including its CAS number and molecular weight. This document further explores its biological activities, primarily focusing on its role in melanogenesis and its potential anti-inflammatory effects, supported by available data on structurally similar compounds. Experimental methodologies for isolation and biological evaluation are discussed, and a key signaling pathway is visualized to elucidate its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Properties of 8-Methoxymarmesin

8-Methoxymarmesin is a furanocoumarin that has been isolated from natural sources, notably from the plant *Brosimum gaudichaudii*. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	13895-93-7
Molecular Formula	C ₁₅ H ₁₆ O ₅
Molecular Weight	276.28 g/mol
Synonyms	Nodakenetin acetate, (+)-8-Methoxymarmesin
Natural Source	Brosimum gaudichaudii

Biological Activities and Potential Therapeutic Applications

While direct and extensive quantitative data on **8-Methoxymarmesin** is still emerging, significant insights into its biological functions can be drawn from studies on structurally analogous compounds, such as 8-methoxycoumarin and 8-methoxypsoralen.

Melanogenesis Stimulation

Research on related 8-methoxy-substituted coumarins has demonstrated a significant impact on melanogenesis, the process of melanin production. Studies on 8-methoxycoumarin have shown that it can increase melanin content in B16F10 murine melanoma cells without inducing cytotoxicity. This effect is attributed to the upregulation of key enzymes in the melanin synthesis pathway, including tyrosinase and tyrosinase-related protein-1 and -2 (TRP-1 and TRP-2). The underlying mechanism is believed to involve the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[\[1\]](#)[\[2\]](#)

Anti-inflammatory Potential

Compounds structurally similar to **8-Methoxymarmesin** have exhibited anti-inflammatory properties. For instance, 8-methoxypsoralen has been shown to possess anti-inflammatory and antioxidant effects in the context of osteoarthritis.[\[3\]](#)[\[4\]](#) It has been observed to mitigate the expression of inflammatory cytokines. This suggests that **8-Methoxymarmesin** may also possess anti-inflammatory activities that warrant further investigation.

Experimental Protocols

Isolation of Furanocoumarins from *Brosimum gaudichaudii*

While a specific, detailed protocol for the isolation of **8-Methoxymarmesin** is not readily available in the reviewed literature, a general methodology for extracting furanocoumarins like psoralen and bergapten from the roots of *Brosimum gaudichaudii* can be adapted.

Objective: To extract and isolate furanocoumarins from the root bark of *Brosimum gaudichaudii*.

Materials:

- Dried and powdered root bark of *Brosimum gaudichaudii*
- Ethanol (95%)
- Hexane
- Ethyl acetate
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates
- Rotary evaporator
- Chromatography columns

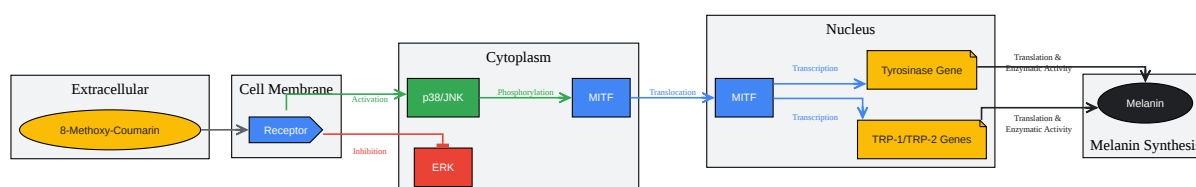
Procedure:

- **Extraction:** Macerate the powdered root bark with 95% ethanol at room temperature for 72 hours.
- **Filtration and Concentration:** Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
- **Solvent Partitioning:** Suspend the crude extract in a mixture of ethanol and water (9:1 v/v) and partition successively with hexane and ethyl acetate.

- Fractionation: Concentrate the ethyl acetate fraction, which is expected to contain the furanocoumarins.
- Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate.
- Monitoring: Monitor the fractions using TLC, visualizing the spots under UV light.
- Isolation and Purification: Combine fractions containing compounds with similar R_f values to known furanocoumarin standards. Further purify the combined fractions using repeated column chromatography or preparative TLC to isolate **8-Methoxymarmesin**.
- Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and comparison with literature data.

Signaling Pathway

The biological activity of 8-methoxy-substituted coumarins in melanogenesis is primarily mediated through the MAPK signaling pathway. The following diagram illustrates the proposed mechanism.



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Caption: Proposed MAPK signaling pathway for melanogenesis induced by 8-methoxy-coumarins.

Conclusion

8-Methoxymarmesin presents an intriguing subject for further research in the fields of dermatology and anti-inflammatory drug development. While its own biological activity profile is still under full investigation, the activities of structurally related compounds provide a strong rationale for its potential applications. The methodologies and pathways outlined in this guide offer a starting point for researchers to explore the synthesis, isolation, and biological evaluation of this promising natural product. Future studies should focus on obtaining more robust quantitative data on **8-Methoxymarmesin**'s specific effects and elucidating its precise mechanisms of action.

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- To cite this document: BenchChem. [8-Methoxymarmesin CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595808#8-methoxymarmesin-cas-number-and-molecular-weight]

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